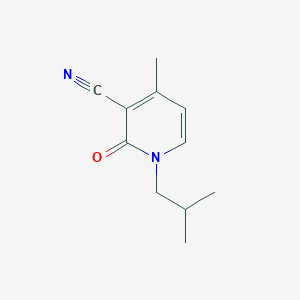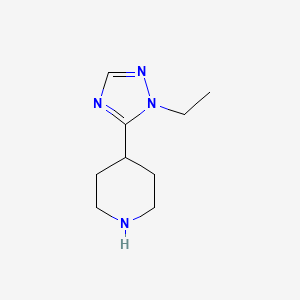
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a tert-butylphenyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the tert-butylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the acetonitrile group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids
Reduction: Amines
Substitution: Substituted pyrazole derivatives
Applications De Recherche Scientifique
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(tert-Butyl)phenyl)acetonitrile
- tert-Butyl phenyl carbonate
- 2,4,6-Tri-tert-butylphenyl derivatives
Uniqueness
2-(5-(4-(tert-Butyl)phenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H17N3 |
|---|---|
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C15H17N3/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(8-9-16)17-18-14/h4-7,10H,8H2,1-3H3,(H,17,18) |
Clé InChI |
RFJBFRVPINUWTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)










![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)

